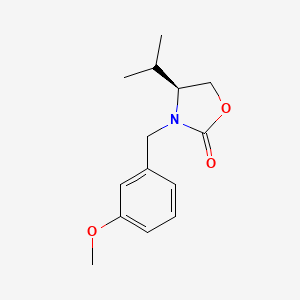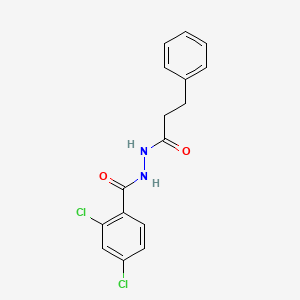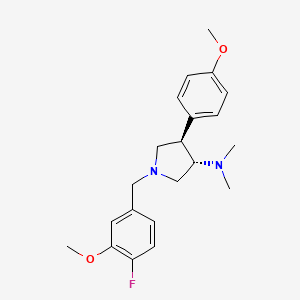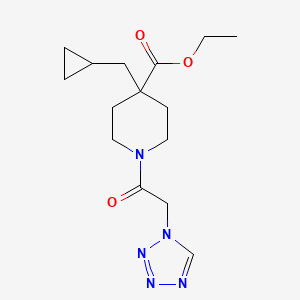
(4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one, also known as IMB-1, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mechanism of Action
(4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one exerts its therapeutic effects through various mechanisms of action. In cancer research, (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one inhibits the activity of enzymes involved in tumor growth and induces apoptosis in cancer cells. In Alzheimer's disease research, (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one inhibits the formation of beta-amyloid plaques by binding to beta-secretase enzymes. In neurological disorder research, (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one acts as a neuroprotective agent by inhibiting oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
(4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one has been shown to have various biochemical and physiological effects. In cancer research, (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one inhibits the activity of enzymes involved in tumor growth, such as matrix metalloproteinases and cyclooxygenase-2. In Alzheimer's disease research, (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one inhibits the formation of beta-amyloid plaques and reduces oxidative stress in the brain. In neurological disorder research, (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one has been shown to improve cognitive function and reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the lack of in vivo studies, which limits our understanding of its potential therapeutic effects in living organisms.
Future Directions
Future research on (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one should focus on its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and neurological disorders. In cancer research, future studies should investigate the efficacy of (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one in combination with other chemotherapy drugs. In Alzheimer's disease research, future studies should focus on the long-term effects of (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one on cognitive function and beta-amyloid plaque formation. In neurological disorder research, future studies should investigate the potential of (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one as a treatment for neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. Additionally, future studies should investigate the safety and toxicity of (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one in living organisms to determine its potential as a therapeutic agent.
Synthesis Methods
(4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one is synthesized through a multi-step process involving the reaction of isobutyryl chloride with 3-methoxybenzylamine to form an intermediate, which is then reacted with ethyl chloroformate to produce the final product. The purity of (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one can be increased through recrystallization and chromatographic techniques.
Scientific Research Applications
(4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and neurological disorders. In cancer research, (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In Alzheimer's disease research, (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In neurological disorder research, (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one has been studied for its potential as a neuroprotective agent.
properties
IUPAC Name |
(4S)-3-[(3-methoxyphenyl)methyl]-4-propan-2-yl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(2)13-9-18-14(16)15(13)8-11-5-4-6-12(7-11)17-3/h4-7,10,13H,8-9H2,1-3H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPYVDPJDHYNMQ-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=O)N1CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5681212.png)
![(3aR*,6aR*)-2-(cyclopropylcarbonyl)-5-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5681218.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[(5-propyl-2-furyl)methyl]-3-pyrrolidinyl}-2-hydroxyacetamide hydrochloride](/img/structure/B5681228.png)
![N-(2-[5-(4-bromophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5681264.png)

![3-{(3R*,4S*)-4-morpholin-4-yl-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]piperidin-3-yl}propan-1-ol](/img/structure/B5681279.png)
![rel-(1S,6R)-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5681300.png)


![ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5681314.png)